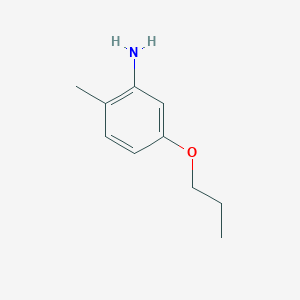
2-Methyl-5-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-propoxyaniline is an organic compound belonging to the class of anilines, which are derivatives of aniline where one or more hydrogen atoms on the benzene ring are replaced by other substituents. This compound is characterized by a benzene ring substituted with a methyl group at the second position and a propoxy group at the fifth position, along with an amino group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5-propoxyaniline can be synthesized through various synthetic routes. One common method involves the nitration of 2-methylpropanol to produce 2-methyl-5-nitropropane, followed by reduction to form 2-methyl-5-aminopropane. This intermediate is then reacted with aniline to yield this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and subsequent reactions with aniline derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-propoxyaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve halogenation, where reagents like bromine (Br₂) or chlorine (Cl₂) are used.
Major Products Formed:
Oxidation: The oxidation of this compound can produce various oxidized derivatives, such as quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.
Scientific Research Applications
2-Methyl-5-propoxyaniline has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biological studies to investigate the effects of aniline derivatives on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-propoxyaniline exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-5-ethoxyaniline
2-Methyl-5-butoxyaniline
2-Methyl-5-hexoxyaniline
Properties
CAS No. |
918445-06-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methyl-5-propoxyaniline |
InChI |
InChI=1S/C10H15NO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7H,3,6,11H2,1-2H3 |
InChI Key |
POIUBBFYVAZOLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















